Lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Description
Lithium 8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic lithium salt featuring a triazolopyridine backbone substituted with a fluorine atom at position 8 and a carboxylate group at position 2. Its molecular formula is C₁₂H₁₆LiN₃O₄, with a molecular weight of 273.22 g/mol . The compound is synthesized via a multi-step protocol involving heating at 60°C for 12 hours, followed by solvent evaporation, acetone recrystallization, and filtration to yield a white solid .
Properties
IUPAC Name |
lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2.Li/c8-4-2-1-3-11-5(4)9-10-6(11)7(12)13;/h1-3H,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVYIGJOVQJZHX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN2C(=NN=C2C(=O)[O-])C(=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FLiN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the reaction of 8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid with a lithium base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from affecting the reaction. The reaction conditions often include low temperatures to control the reactivity of the lithium base and to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is typically purified through crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Complexation: The lithium ion can form complexes with other ligands, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary but often include controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, substitution reactions may yield various substituted triazolopyridine derivatives, while oxidation and reduction reactions may produce different oxidation states of the compound.
Scientific Research Applications
Lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate involves its interaction with molecular targets and pathways. The lithium ion can modulate various biochemical processes, while the triazolopyridine moiety can interact with specific enzymes or receptors. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Electronic Effects
Lithium 5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-a]Pyridine-3-Carboxylate (7d)
- Structure : Shares the triazolopyridine core and carboxylate group but lacks the fluorine substituent. Instead, the pyridine ring is saturated (tetrahydro form).
- Synthesis : Similar to the target compound, involving acetone recrystallization .
Ethyl 6-Bromo-[1,2,4]Triazolo[4,3-a]Pyridine-3-Carboxylate (CAS 1335055-70-3)
- Structure : Bromine at position 6 vs. fluorine at position 8; ethyl ester instead of lithium carboxylate.
- Similarity Score : 0.63 (structural similarity) .
- Impact : Bromine’s larger atomic radius and lower electronegativity compared to fluorine may reduce binding affinity in biological targets. The ethyl ester group decreases water solubility relative to the lithium salt .
Ethyl [1,2,4]Triazolo[4,3-a]Pyrimidine-3-Carboxylate (CAS 886886-04-0)
Functional Group Modifications
C-(8-Methyl-[1,2,4]Triazolo[4,3-a]Pyridin-3-Yl)-Methylamine HCl
- Structure : Methylamine substituent at position 3 and methyl group at position 8; hydrochloride salt form.
- Molecular Weight : 198.65 g/mol (lower due to absence of carboxylate and fluorine) .
- Key Difference : The amine group introduces basicity, contrasting with the anionic carboxylate in the target compound. This affects solubility (amine salts are more soluble in acidic conditions) .
Ethyl [1,2,4]Triazolo[4,3-a]Pyridine-8-Carboxylate (CAS 1863038-30-5)
- Structure : Ethyl ester at position 8 vs. fluorine at position 8 and carboxylate at position 3.
Tabulated Comparison of Key Properties
Biological Activity
Lithium; 8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a fluorine atom at the 8th position and a carboxylate group at the 3rd position of the triazolopyridine ring. Its chemical formula is , with a molecular weight of approximately 187.06 g/mol. The presence of the fluorine atom is believed to enhance its biological activity and stability.
Synthesis Methods
The synthesis of lithium; 8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves:
- Cyclization : Reaction of a fluorinated pyridine derivative with hydrazine to form the triazole ring.
- Carboxylation : Introduction of the carboxylate group through various methods including one-pot synthesis techniques that enhance yield and sustainability.
Lithium; 8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate exhibits significant biological activities primarily through its interactions with various molecular targets:
- Enzyme Inhibition : The compound has shown inhibitory effects on kinases such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis.
- Antiproliferative Effects : Studies indicate that it exhibits antiproliferative effects against various cancer cell lines, making it a candidate for cancer therapeutics .
Case Studies and Research Findings
Recent studies have highlighted several promising findings regarding the biological activity of this compound:
- Anticancer Activity : In vitro studies demonstrated that lithium; 8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate significantly reduced cell viability in specific cancer cell lines. The compound's mechanism involves apoptosis induction and cell cycle arrest at the G1 phase .
- Neuroprotective Effects : Other research has suggested potential neuroprotective properties through modulation of neurotransmitter systems, indicating its utility in treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | Antiproliferative | Fluorine enhances activity |
| [1,2,4]Triazolo[4,3-a]pyrazine Derivatives | Antiviral and antimicrobial | Similar triazole structure |
| [1,2,4]Triazolo[4,3-a]quinoxaline Derivatives | Antimicrobial | Contains triazole ring |
The unique presence of the fluorine atom in lithium; 8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate differentiates it from other triazole derivatives by potentially enhancing its binding affinity to biological targets.
Q & A
Q. What are the optimal synthetic routes for lithium 8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate?
The synthesis of triazolo-pyridine derivatives typically involves multi-step reactions. A common approach includes:
Cyclocondensation : Reacting fluorinated pyridine precursors with hydrazine derivatives to form the triazole ring.
Carboxylation : Introducing the carboxylate group via ester hydrolysis or direct carboxylation under basic conditions.
Lithiation : Replacing counterions (e.g., ethyl or isopropyl esters) with lithium using LiOH or LiHCO₃.
Key parameters to optimize include reaction temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. For fluorinated analogs, microwave-assisted synthesis may enhance regioselectivity .
Q. How can researchers characterize the structural purity of this compound?
Comprehensive characterization requires:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and fluorine integration.
- Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy).
- X-ray Crystallography : Resolve crystal packing and confirm lithium coordination (if crystalline) .
- Elemental Analysis : Verify C, H, N, and Li content.
For fluorinated derivatives, ¹⁹F NMR is critical to detect positional isomers or impurities .
Q. What structure-activity relationships (SAR) are observed in triazolo-pyridine derivatives?
Substituents at positions 3 (carboxylate) and 8 (fluoro) significantly influence bioactivity:
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported synthetic yields?
Discrepancies in yield (e.g., 40–75%) may arise from polymorphic forms or solvent-dependent crystallization. Single-crystal X-ray diffraction (SCXRD) can:
- Identify solvate vs. anhydrous forms.
- Correlate crystal lattice stability with reaction conditions (e.g., polarity, cooling rate).
For example, SCXRD of analogous compounds revealed that THF solvates form more stable crystals than DMF-derived analogs, explaining yield variations .
Q. What strategies mitigate instability in aqueous solutions?
Lithium carboxylates are hygroscopic and prone to hydrolysis. Stability can be enhanced by:
- Lyophilization : Freeze-drying under inert atmosphere to prevent Li⁺ hydration.
- Buffered Solutions : Use pH 7.4 phosphate buffers with 5% DMSO to solubilize without degradation.
- Storage : –20°C in amber vials with desiccants. Accelerated stability studies (40°C/75% RH for 14 days) can predict shelf life .
Q. How do computational methods predict photophysical properties?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) predict:
Q. How should researchers address conflicting bioactivity data across studies?
Contradictions in IC₅₀ values (e.g., µM vs. nM ranges) may stem from:
- Assay Conditions : Differences in ATP concentrations (kinase assays) or cell membrane permeability.
- Metabolite Interference : Fluorinated compounds may generate reactive intermediates in hepatic microsomes.
Validate findings using orthogonal assays (e.g., SPR vs. cell-based) and include negative controls (e.g., lithium-free analogs) .
Q. What regulatory considerations apply to preclinical studies?
- Safety Profiling : Include hERG channel inhibition assays (IC₅₀ >30 µM) to avoid cardiotoxicity.
- Genotoxicity : Ames tests for fluorinated heterocycles, which may form DNA adducts.
- GLP Compliance : Document synthesis protocols and impurity profiles (>95% purity by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
